Fenothiocarb

Catalog No.
S527896
CAS No.
62850-32-2
M.F
C13H19NO2S
M. Wt
253.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenothiocarb

CAS Number

62850-32-2

Product Name

Fenothiocarb

IUPAC Name

S-(4-phenoxybutyl) N,N-dimethylcarbamothioate

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

InChI

InChI=1S/C13H19NO2S/c1-14(2)13(15)17-11-7-6-10-16-12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3

InChI Key

HMIBKHHNXANVHR-UHFFFAOYSA-N

SMILES

CN(C)C(=O)SCCCCOC1=CC=CC=C1

Solubility

Soluble in DMSO

Synonyms

Fenothiocarb; KCO-3001; Panocon; Phenothiocarb;

Canonical SMILES

CN(C)C(=O)SCCCCOC1=CC=CC=C1

Description

The exact mass of the compound Fenothiocarb is 253.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Acaricides, Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action and Insecticidal Properties

Understanding how Fenothiocarb kills insects is crucial for developing effective pest management strategies. Research has focused on Fenothiocarb's mode of action, which involves disrupting the insect's nervous system. Studies have shown that Fenothiocarb inhibits acetylcholinesterase, an enzyme essential for proper nerve function. This inhibition leads to uncontrolled muscle contractions and ultimately death in insects [].

Further research explores the effectiveness of Fenothiocarb against specific insect pests. Studies have evaluated its efficacy in controlling thrips, whiteflies, and leafminers on various crops [, , ].

Environmental Fate and Degradation

The environmental impact of pesticides is a major concern. Scientific research investigates the fate of Fenothiocarb in the environment, including its degradation pathways and potential persistence in soil and water. Studies have examined the breakdown of Fenothiocarb by soil microorganisms and the factors influencing its degradation rate [, ].

Fenothiocarb is a chemical compound with the molecular formula C₁₃H₁₉NO₂S and a CAS number of 62850-32-2. It is classified as a thiocarbamate and is primarily used as an acaricide and insecticide in agricultural practices. The compound features a phenoxybutyl group, which contributes to its biological activity against various pests. Fenothiocarb is known for its effectiveness in controlling citrus red mites and other agricultural pests, making it valuable in crop protection strategies .

, notably photochemical degradation. One significant reaction involves the oxidation of sulfur to form fenothiocarb sulfoxide, which is a major photoproduct. This transformation can occur upon exposure to light, indicating that environmental conditions can influence the stability and efficacy of the compound .

Additionally, fenothiocarb can degrade in soil, where it is metabolized into various products, including sulfoxides and other derivatives, affecting its persistence in the environment .

Fenothiocarb exhibits notable biological activity as an acaricide and insecticide. It operates primarily through inhibition of acetylcholinesterase, an essential enzyme for nerve function in insects. By blocking this enzyme, fenothiocarb disrupts neurotransmission, leading to paralysis and death of the target pests. Its selectivity for certain pests makes it a preferred choice in integrated pest management programs .

The synthesis of fenothiocarb typically involves the reaction of phenoxybutylamine with thiocarbonyldichloride or related thiocarbamate precursors. The general synthetic route can be summarized as follows:

  • Formation of Thiocarbamate: Reacting phenoxybutylamine with thiocarbonyldichloride.
  • Purification: The resultant product is purified through crystallization or chromatography to obtain pure fenothiocarb.

This method allows for the production of fenothiocarb with high purity suitable for agricultural applications .

Fenothiocarb is primarily used in agriculture as an insecticide and acaricide. Its applications include:

  • Crop Protection: Effective against pests such as citrus red mites.
  • Integrated Pest Management: Used in conjunction with other pest control methods to minimize resistance development.
  • Research: Studied for its biochemical interactions and potential effects on non-target organisms .

Research on fenothiocarb has examined its interactions with various biological systems, particularly focusing on its neurotoxic effects on insects. Studies have shown that fenothiocarb can affect not only target pests but also beneficial insects and other non-target species due to its mode of action as an acetylcholinesterase inhibitor. This raises concerns about environmental impact and necessitates careful application practices to mitigate unintended consequences .

Several compounds share structural or functional similarities with fenothiocarb, including:

Compound NameMolecular FormulaPrimary UseUnique Features
MethomylC₇H₁₃N₃O₂SInsecticideBroad-spectrum activity; carbamate class
CarbofuranC₁₁H₁₄N₂O₂Insecticide/NematicideHighly toxic; affects a wide range of pests
ThiramC₆H₁₂N₂S₄Fungicide/InsecticideDual function; acts as both fungicide and insecticide

Uniqueness of Fenothiocarb: Unlike many similar compounds, fenothiocarb's specific action on acetylcholinesterase provides targeted pest control while minimizing impact on certain beneficial insects when used judiciously. Its photochemical stability also differentiates it from others that may degrade more rapidly under light exposure .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Exact Mass

253.11

LogP

3.28 (LogP)

Appearance

Solid powder

Melting Point

40.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

R49R81TMFY

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.25e-06 mmHg

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

62850-32-2

Wikipedia

Fenothiocarb

Use Classification

Agrochemicals -> Acaricides, Insecticides

Dates

Modify: 2023-08-15
1: Sannino A, Bolzoni L, Bandini M. Application of liquid chromatography with

Explore Compound Types